molecular formula C12H16BrNO4S B1272529 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-78-2

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No. B1272529
CAS RN: 68305-78-2
M. Wt: 350.23 g/mol
InChI Key: IBPKNKAQMAGNSR-UHFFFAOYSA-N
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Description

This compound is a unique chemical provided to early discovery researchers . It has the empirical formula C9H10BrNO4S and a molecular weight of 308.15 .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group attached to a sulfonyl group, which is further connected to an amino group. This amino group is part of a 4-methylpentanoic acid structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.15 . No additional physical or chemical properties are available in the current resources.

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising potential in developing novel antimicrobial agents to fight Gram-positive pathogens. The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as in silico analysis, support its potential use in this field .

Proteomics Research

It is also mentioned as a product for proteomics research, which involves the study of proteomes and their functions. The specific applications within this field are not detailed in the search results .

Safety and Hazards

The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKNKAQMAGNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377540
Record name N-(4-Bromobenzene-1-sulfonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

CAS RN

68305-78-2
Record name N-(4-Bromobenzene-1-sulfonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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